2-(6-methyl-4-oxo-4H-chromen-2-yl)benzoic acid
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Overview
Description
2-(6-methyl-4-oxo-4H-chromen-2-yl)benzoic acid is a compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a chromen-4-one core with a benzoic acid moiety attached to it, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-4-oxo-4H-chromen-2-yl)benzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 6-methyl-4-oxo-4H-chromen-2-carbaldehyde with benzoic acid in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of green chemistry principles, such as solvent recycling and the use of environmentally friendly catalysts, can also be incorporated to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl-4-oxo-4H-chromen-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromen-4-one ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Chroman-4-ol derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the reagents used.
Scientific Research Applications
2-(6-methyl-4-oxo-4H-chromen-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-(6-methyl-4-oxo-4H-chromen-2-yl)benzoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, making it a potential candidate for skin-whitening agents. Additionally, it can interact with DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-4-oxo-4H-chromene-3-carbaldehyde
- 4-oxo-4H-benzo[h]chromene-3-carbaldehyde
- 7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
Uniqueness
2-(6-methyl-4-oxo-4H-chromen-2-yl)benzoic acid stands out due to its unique combination of a chromen-4-one core and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
2-(6-methyl-4-oxochromen-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-10-6-7-15-13(8-10)14(18)9-16(21-15)11-4-2-3-5-12(11)17(19)20/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAYKOBGMTYHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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